6-MB-cAMP
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDLMUKSMHEQT-FRJWGUMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N5O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent) | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60927103 | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13117-60-7, 33116-16-4 | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13117-60-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monobutyryl cyclic AMP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60927103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.697 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanistic Dissection of Monobutyryl Cyclic Amp Action at the Cellular and Molecular Level
Direct and Indirect Modulation of Protein Kinase A (PKA) Signaling
The canonical effector of cAMP signaling is Protein Kinase A (PKA), a holoenzyme typically composed of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that liberates the catalytic subunits, enabling them to phosphorylate a wide array of substrate proteins and thereby modulate their activity.
Isoform-Selective Activation of PKA Regulatory Subunits (RIα, RIIα)
The PKA holoenzyme exists in different isoforms, primarily distinguished by their regulatory subunits, which include RIα, RIβ, RIIα, and RIIβ. nih.gov These isoforms exhibit distinct biochemical properties and tissue distribution, contributing to the specificity of cAMP signaling. The RIα isoform is of particular interest as it is considered essential for regulating PKA activity within cells. nih.gov The activation of PKA is a complex process influenced by the specific isoform of the regulatory subunit. For instance, in the RIα isoform, ATP acts as a negative orthosteric modulator, competing with the allosteric activator cAMP. nih.gov The removal of ATP primes the RIα holoenzyme for activation by cAMP. nih.gov In contrast, within the RIIβ holoenzyme, ATP serves as a substrate and actually facilitates cAMP-mediated activation. nih.gov While monobutyryl cyclic AMP is known to activate PKA, detailed studies focusing on its isoform-selective activation of RIα and RIIα are not extensively documented in the available research. However, it is understood that as a cAMP analog, it binds to the regulatory subunits, leading to the dissociation and activation of the catalytic subunits. researchgate.net The specific dynamics of this interaction with different isoforms likely contribute to the diverse cellular responses elicited by this compound.
Consequences for PKA-Dependent Phosphorylation Cascades
Once activated, the catalytic subunits of PKA phosphorylate a multitude of downstream protein targets on serine and threonine residues, initiating phosphorylation cascades that regulate various cellular functions. The consequences of PKA activation by a cAMP analog like monobutyryl cyclic AMP are extensive and impact numerous signaling pathways.
One significant target of PKA is the Raf-1 kinase, a key component of the mitogen-activated protein kinase (MAPK) signaling pathway. PKA can directly phosphorylate Raf-1 at multiple sites, including serines 43, 259, and 621. nih.gov Phosphorylation at serine 259, in particular, has been shown to be a primary mechanism for the PKA-mediated inhibition of Raf-1 activity, which in turn leads to the deactivation of the downstream ERK pathway. nih.gov
Another example of a PKA-dependent phosphorylation event is the modulation of ion channels. The beta 2 subunit of L-type voltage-dependent calcium channels has been identified as a substrate for PKA in cardiac myocytes. merckmillipore.com Phosphorylation of this subunit can modulate the activity of the channel, thereby influencing calcium influx and cellular excitability.
Investigation of PKA Independent Pathways and Effectors (e.g., Epac)
While PKA is the most well-known effector of cAMP, it is now established that cAMP can also signal through PKA-independent pathways. A key player in these alternative pathways is the Exchange protein directly activated by cAMP (Epac). frontiersin.org Epac proteins function as guanine (B1146940) nucleotide exchange factors (GEFs) for the small G-proteins Rap1 and Rap2. frontiersin.org
Upon binding of cAMP, or its analog monobutyryl cyclic AMP, Epac undergoes a conformational change that activates its GEF activity, leading to the activation of Rap1. frontiersin.orgnih.gov This activation of the Epac-Rap1 pathway can mediate a variety of cellular responses, including cell adhesion, secretion, and proliferation, independently of PKA. nih.gov For instance, in fibroblasts, the activation of Epac has been shown to promote cell migration via Rap1, a process that is inhibited by PKA activation. nih.gov This highlights the ability of cAMP to elicit distinct and sometimes opposing cellular outcomes through the differential activation of PKA and Epac. nih.gov Therefore, when studying the effects of monobutyryl cyclic AMP, it is crucial to consider its potential to activate both PKA-dependent and PKA-independent (Epac-mediated) signaling cascades. frontiersin.orgmdpi.com
Regulation of Gene Expression and Transcriptional Networks
A major consequence of activating cAMP signaling pathways is the modulation of gene expression. This is achieved through the regulation of transcription factors, leading to changes in the transcriptional landscape of the cell.
Transcriptional Up-regulation of Specific Genes (e.g., RFC40, Aquaporin 8)
Monobutyryl cyclic AMP has been shown to directly influence the expression of specific genes. In a study using MCF7 cells, N(6)-monobutyryl cAMP was found to significantly up-regulate the expression of Replication Factor C 40 (RFC40). nih.gov This resulted in a 1.8-fold increase in RFC40 mRNA and a 2.3-fold increase in its endogenous protein. nih.gov This up-regulation was associated with an increase in the formation of a complex between the PKA regulatory subunit RIα and RFC40, and a subsequent increase in the nuclear localization of RFC40. nih.gov
| Parameter | Fold Increase |
|---|---|
| RFC40 mRNA | 1.8 |
| RFC40 Endogenous Protein | 2.3 |
| RIα-RFC40 Complex Formation | 3.2 |
Another gene target of monobutyryl cyclic AMP is Aquaporin 8 (AQP8), a water channel protein. In human amnion-derived WISH cells, incubation with monobutyryl cyclic adenosine (B11128) monophosphate led to a 2-fold increase in the AQP8 messenger RNA level. nih.gov This up-regulation, however, was transient, with the mRNA level returning to baseline after 20 hours of treatment. nih.gov The regulation of AQP8 is significant as it plays a role in water transport across cell membranes. nih.govwikipedia.org
| Treatment | Fold Increase in AQP8 mRNA | Cell Line |
|---|---|---|
| Monobutyryl cyclic adenosine monophosphate | 2 | WISH cells |
Modulation of Cyclic AMP Response Element Binding Protein (CREB) Activity
A central transcription factor in the cAMP signaling pathway is the Cyclic AMP Response Element Binding Protein (CREB). nih.govnih.gov The activation of PKA by monobutyryl cyclic AMP leads to the translocation of the PKA catalytic subunit into the nucleus, where it phosphorylates CREB at a specific serine residue, Serine 133. nih.govnih.gov This phosphorylation event is a critical step in the activation of CREB. nih.govnih.gov
Phosphorylation at Serine 133 promotes the recruitment of the co-activator protein, CREB-binding protein (CBP), and its homolog p300. nih.govnih.gov The formation of this complex is essential for the initiation of transcription of CREB-dependent genes. nih.gov The interaction between phosphorylated CREB and CBP is direct, with the phospho-Serine 133 residue making key contacts within a specific domain of CBP. nih.gov Therefore, by activating the PKA-CREB pathway, monobutyryl cyclic AMP can induce the expression of a wide range of genes that contain cAMP response elements (CREs) in their promoters, thereby influencing long-term cellular changes. nih.gov
Impact on Cell Cycle Regulatory Proteins
Monobutyryl cyclic AMP (N6-monobutyryl-cAMP), a cell-permeable analog of cyclic AMP (cAMP), exerts significant influence over cell cycle progression, primarily by inducing cell cycle arrest in the G1 phase. This effect is not a result of generalized cytotoxicity but rather a targeted modulation of the intricate machinery that governs cell division. Research has demonstrated that elevated intracellular levels of cAMP, mimicked by monobutyryl cyclic AMP, lead to specific alterations in the expression and activity of key cell cycle regulatory proteins, including cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors (CKIs).
In various cell types, including astrocytes and macrophages, increased cAMP signaling prevents the transition from the G1 to the S phase of the cell cycle. nih.govnih.gov This G1 arrest is orchestrated through a multi-pronged impact on the core cell cycle regulators. Studies have shown that cAMP signaling can suppress the expression of essential G1-phase cyclins, such as cyclin D1, D2, and D3, as well as cyclin A. nih.govnih.gov Concurrently, it inhibits the expression of their catalytic partners, CDK2 and CDK4. nih.govnih.gov
Furthermore, a critical mechanism in cAMP-mediated G1 arrest is the induction of the CDK inhibitor p27Kip1. nih.govnih.gov Levels of p27Kip1 increase in response to cAMP, and this inhibitor then binds to cyclin D-CDK4 complexes. nih.gov This binding prevents the phosphorylation and activation of the CDK4 holoenzyme by the CDK-activating kinase (CAK), effectively halting the cell's progression towards DNA synthesis. nih.gov The suppression of these positive regulators (cyclins and CDKs) combined with the induction of a key negative regulator (p27Kip1) culminates in the inhibition of retinoblastoma protein (pRb) phosphorylation, a critical checkpoint for entry into the S phase. nih.gov
Table 1: Effect of Elevated cAMP on Cell Cycle Regulatory Proteins
| Cell Type | cAMP-Inducing Agent | Protein Affected | Observed Effect | Reference |
|---|---|---|---|---|
| Astrocytes | cAMP analogs | Cyclin D1, Cyclin A | Expression inhibited | nih.gov |
| Astrocytes | cAMP analogs | CDK1, CDK2 | Expression inhibited | nih.gov |
| NFS-60 Myeloid Cells | cAMP analogs | Cyclin D2, Cyclin D3 | Down-regulation of levels | nih.gov |
| NFS-60 Myeloid Cells | cAMP analogs | CDK4 | Down-regulation of levels | nih.gov |
| NFS-60 Myeloid Cells | cAMP analogs | p27Kip1 | Induction of protein | nih.gov |
| Macrophages | cAMP-elevating agents | p27Kip1 | Increased protein levels | nih.gov |
| Macrophages | cAMP-elevating agents | Cyclin D-CDK4 | Association with p27Kip1, preventing activation | nih.gov |
Enzymatic Regulation and Interaction with Phosphodiesterases
The efficacy of monobutyryl cyclic AMP as an experimental tool and signaling molecule is intrinsically linked to its interaction with phosphodiesterases (PDEs), the enzymes responsible for the degradation of endogenous cAMP. Its chemical structure confers properties that allow it to circumvent the rapid enzymatic inactivation that typically limits the half-life of intracellular cAMP.
Endogenous cAMP is rapidly hydrolyzed to the inactive 5'-AMP by a superfamily of PDE enzymes. nih.govsigmaaldrich.com This rapid degradation is a crucial mechanism for terminating cAMP signaling and allowing for precise temporal control of cellular processes. However, this also poses a challenge for studying the effects of sustained cAMP signaling.
Monobutyryl cyclic AMP is designed to overcome this limitation. The addition of a butyryl group at the N6 position of the adenine (B156593) base sterically hinders the binding of the molecule to the catalytic site of many cAMP-specific phosphodiesterases. nih.gov As a result, monobutyryl cyclic AMP is hydrolyzed at a much slower rate than its unmodified counterpart, cAMP. This pronounced resistance to PDE degradation ensures that its intracellular concentration remains elevated for a longer duration, leading to a more sustained activation of downstream cAMP effectors like Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac). nih.govmultispaninc.comfrontiersin.org This characteristic makes it a valuable reagent for reliably mimicking a state of prolonged cAMP signaling in a cellular context.
The introduction of a degradation-resistant cAMP analog like monobutyryl cyclic AMP significantly perturbs the normal homeostatic mechanisms that govern intracellular cAMP levels. Cellular cAMP homeostasis is maintained by a dynamic balance between its synthesis by adenylyl cyclases and its degradation by phosphodiesterases. nih.govmdpi.com By introducing an agent that effectively functions as cAMP but is not efficiently removed by PDEs, the system's capacity to terminate the signal is compromised.
Monobutyryl cyclic AMP acts as a persistent agonist for cAMP effector proteins, PKA and Epac. nih.govnih.gov This leads to the prolonged phosphorylation of PKA substrates and sustained activation of Epac-mediated pathways. The cell's signaling output, therefore, reflects a state of pathologically high cAMP levels, even if the production of endogenous cAMP by adenylyl cyclase is not altered. This sustained signaling can override the transient and localized signals generated by endogenous cAMP, leading to more profound and lasting physiological changes, such as the previously discussed cell cycle arrest. The use of monobutyryl cyclic AMP effectively uncouples the signaling pathway from its primary negative feedback regulation (PDE-mediated hydrolysis), providing a powerful method to investigate the consequences of sustained cAMP pathway activation.
Table 2: Comparison of cAMP and Monobutyryl-cAMP Properties
| Property | Cyclic AMP (cAMP) | Monobutyryl cyclic AMP | Reference |
|---|---|---|---|
| Source | Endogenously synthesized from ATP by adenylyl cyclase | Exogenously added synthetic analog | nih.gov |
| Susceptibility to PDE Hydrolysis | High; rapidly degraded to 5'-AMP | Low; resistant to degradation | nih.gov |
| Intracellular Half-life | Short and transient | Long and sustained | nih.gov |
| Effect on Homeostasis | Levels are tightly regulated by synthesis and degradation | Perturbs homeostasis by providing a persistent, non-degradable signal | nih.govmdpi.com |
| Primary Effectors | PKA, Epac, cyclic nucleotide-gated ion channels | PKA, Epac | multispaninc.comfrontiersin.org |
Physiological and Biological Consequences of Monobutyryl Cyclic Amp Activation in Experimental Systems
Cellular Transport and Permeability Regulation
Monobutyryl cyclic AMP has been shown to be a significant modulator of transport processes across cellular membranes, particularly in epithelial tissues. Its effects on ion and fluid movement are critical for maintaining homeostasis in various organ systems.
In the renal collecting duct, Monobutyryl cyclic AMP plays a role in regulating electrogenic ion transport. Studies in cultured rabbit cortical collecting ducts have demonstrated that combinations of cAMP analogs, including N6-monobutyryl-cAMP, can significantly increase the short-circuit current, an indicator of net ion movement. nih.govphysiology.org This effect is attributed to the activation of type II cAMP-dependent protein kinase (PKA), suggesting that this specific isozyme is a major regulator of ion transport in this part of the nephron. nih.govphysiology.org The modulation of ion transport by cAMP is a crucial aspect of the kidney's response to hormones like vasopressin and prostaglandins, which are essential for salt and water balance. nih.govphysiology.org
The toad bladder has served as a classic model system for studying the effects of antidiuretic hormone (ADH) and cAMP on water and sodium transport. Treatment of intact toad bladders with Monobutyryl cyclic AMP leads to a decrease in the phosphorylation of a specific membrane protein. nih.govpnas.orgnih.gov This dephosphorylation event precedes the change in electrical potential difference across the bladder, which is an indicator of the rate of sodium ion transport. nih.govpnas.orgnih.gov These findings suggest a potential mechanism where vasopressin and cAMP regulate sodium and/or water transport by modulating the phosphorylation state of key membrane proteins. nih.govnih.gov
Table 1: Effects of Monobutyryl Cyclic AMP on Electrogenic Ion Transport
| Experimental System | Key Finding | Associated Molecule/Pathway | Reference |
|---|---|---|---|
| Rabbit Renal Collecting Duct | Increased short-circuit current (ion transport) | Type II cAMP-dependent protein kinase (PKA) | nih.govphysiology.org |
| Toad Bladder | Decreased phosphorylation of a specific membrane protein, preceding changes in electrical potential (sodium transport) | Regulation of protein phosphorylation | nih.govpnas.orgnih.gov |
Cellular Proliferation, Differentiation, and Morphogenesis
Monobutyryl cyclic AMP has profound effects on fundamental cellular processes, including the cell cycle, the acquisition of specialized cell fates, and the organization of cells into tissues and organs.
Monobutyryl cyclic AMP has been shown to inhibit the proliferation of certain malignant cell lines. For instance, in the BeWo cell line, a model for malignant trophoblast cells, N6-monobutyryl cyclic AMP completely inhibited cell proliferation. nih.gov This effect was more potent than that of dibutyryl cyclic AMP and could not be solely attributed to the action of its potential degradation product, sodium butyrate (B1204436). nih.gov These findings suggest that cAMP has a direct inhibitory effect on the growth of these cancer cells.
A significant body of research has demonstrated the ability of Monobutyryl cyclic AMP to induce cellular differentiation in a variety of cell types. In the context of the parasite Trypanosoma cruzi, Monobutyryl-cAMP, along with other cAMP analogs, promoted the in vitro differentiation of epimastigotes into metacyclic forms. nih.gov This suggests a role for cAMP in the life cycle progression of this organism.
In the field of neuroscience, Monobutyryl cyclic AMP is recognized for its capacity to induce neuronal differentiation. While much of the research has focused on its derivative, dibutyryl cyclic AMP (dbcAMP), it is understood that dbcAMP is intracellularly degraded to butyrate and Monobutyryl cyclic AMP, which then activates protein kinase A (PKA). researchgate.net This activation of PKA is a critical step in the differentiation process. For example, in the human neuroblastoma cell line SH-SY5Y, treatment with agents that elevate cAMP levels can drive differentiation towards an adrenergic phenotype. researchgate.net
Monobutyryl cyclic AMP also plays a role in morphogenesis and tissue development. In the context of cartilage development, cAMP has been shown to promote chondrogenesis in low-density cultures of limb bud mesodermal cells. nih.gov This indicates that elevated intracellular cAMP levels can support the differentiation of precursor cells into cartilage cells, a crucial process in skeletal development.
Metabolic Pathway Interventions
Glycogen (B147801) Metabolism Regulation
Monobutyryl cyclic AMP (mbcAMP), as a cell-permeable analog of cyclic adenosine (B11128) monophosphate (cAMP), plays a significant role in the regulation of glycogen metabolism by activating the cAMP-dependent signaling cascade. The elevation of intracellular cAMP, mimicked by the administration of mbcAMP, initiates a series of enzymatic reactions that reciprocally control the synthesis and degradation of glycogen. This ensures that when glycogen breakdown is stimulated, its synthesis is simultaneously inhibited.
The primary effector of cAMP is Protein Kinase A (PKA). youtube.com When mbcAMP levels rise within the cell, it binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits. youtube.comyoutube.com The active PKA then phosphorylates two key enzymes involved in glycogen metabolism, leading to a coordinated response. youtube.com
Activation of Glycogenolysis: PKA phosphorylates and activates another enzyme called phosphorylase kinase. youtube.comresearchgate.net Activated phosphorylase kinase, in turn, phosphorylates glycogen phosphorylase, converting it from its less active 'b' form to its highly active 'a' form. youtube.commdpi.com Glycogen phosphorylase is the rate-limiting enzyme in glycogenolysis, the process of breaking down stored glycogen into glucose-1-phosphate. mdpi.comwikipedia.org This glucose-1-phosphate can then be converted to glucose-6-phosphate and enter glycolysis to produce energy in muscle cells or be dephosphorylated to free glucose in the liver to maintain blood glucose levels. nih.gov Experimental studies have confirmed that the monobutyryl derivative of cAMP exhibits hepatic glycogenolytic activity, demonstrating its direct role in promoting glycogen breakdown in the liver. nih.gov
Inhibition of Glycogenesis: Simultaneously, active PKA phosphorylates glycogen synthase, the enzyme responsible for synthesizing glycogen from glucose. youtube.comyoutube.com This phosphorylation converts glycogen synthase from its active 'a' form to its inactive 'b' form, thereby halting glycogen synthesis. youtube.com This reciprocal regulation is crucial as it prevents a futile cycle where glycogen is being synthesized and degraded at the same time, ensuring an efficient metabolic response. youtube.comyoutube.com
This dual action—activating glycogen breakdown while inhibiting its synthesis—positions mbcAMP as a key regulator in mobilizing glucose stores in response to cellular energy demands or hormonal signals that elevate cAMP levels.
Effects on Glucose Uptake and Insulin (B600854) Sensitivity
The influence of Monobutyryl cyclic AMP on glucose transport and insulin sensitivity is complex, involving modulation of the primary insulin-regulatable glucose transporter, GLUT4. While elevated cAMP levels can promote the movement, or translocation, of GLUT4 transporters to the cell surface, they can also negatively impact insulin's ability to stimulate glucose uptake. nih.gov
Facilitated glucose transport into muscle and fat cells is primarily mediated by GLUT4. nih.gov Insulin typically stimulates glucose uptake by triggering the redistribution of GLUT4 from intracellular vesicles to the plasma membrane. nih.gov Experimental evidence shows that agents that increase cAMP levels, including its analogs, can mimic this effect to some extent by acutely stimulating GLUT4 translocation. nih.govresearchgate.net However, this translocation does not always correlate with increased glucose transport. Some studies using the related compound dibutyryl-cAMP found that while it promoted GLUT4 translocation, it simultaneously inhibited the intrinsic activity of the transporter, leading to a net decrease in glucose uptake. nih.gov
Research focusing specifically on N6-Monobutyryl cyclic AMP (mbcAMP) in isolated rat adipocytes (fat cells) has demonstrated a significant impairment of insulin sensitivity. nih.govnih.gov In these experimental systems, mbcAMP caused a marked rightward shift in the insulin dose-response curve for glucose transport. nih.govnih.gov This indicates that a much higher concentration of insulin is required to achieve 50% of its maximum effect (EC50) in the presence of the cAMP analog. nih.govnih.gov Despite this dramatic decrease in sensitivity, the maximal glucose transport response to a very high concentration of insulin was only slightly attenuated by mbcAMP. nih.govnih.gov This suggests that the primary intervention of mbcAMP is on the sensitivity of the insulin signaling pathway, rather than on the total capacity of the glucose transport machinery itself.
The findings highlight that a critical step for insulin to exert its effect, especially when cAMP levels are elevated, is the activation of phosphodiesterase, an enzyme that degrades cAMP. nih.govnih.gov Because mbcAMP is more resistant to this degradation, it can persistently antagonize insulin signaling. nih.govnih.gov
| Condition | EC₅₀ for Insulin (µU/mL) | Fold Change in EC₅₀ | Reference |
|---|---|---|---|
| Insulin Alone | 8 ± 1 | - | nih.gov |
| Insulin + N⁶-Monobutyryl cyclic AMP | approx. 100 | ~12.5-fold increase | nih.govnih.gov |
Advanced Research Methodologies and Comparative Studies Employing Monobutyryl Cyclic Amp
Comparative Efficacy and Potency of Cyclic AMP Analogs
The selection of a cAMP analog for experimental purposes is dictated by its specific biochemical properties, including its lipophilicity, resistance to enzymatic degradation, and selectivity for the binding sites on cAMP-dependent protein kinase (PKA). Comparative studies involving MB-cAMP and other analogs are essential for interpreting experimental outcomes accurately.
Monobutyryl cAMP is structurally and functionally distinct from other widely used analogs such as Dibutyryl cyclic AMP (DB-cAMP) and 8-bromo cyclic AMP (8-Br-cAMP). DB-cAMP, a more lipophilic derivative, readily crosses cell membranes but its effects can be confounded by the metabolic byproduct butyrate (B1204436), which has biological activities of its own. sigmaaldrich.com For instance, in neuroblastoma cells, some effects initially attributed to cAMP elevation by DB-cAMP were later found to be mediated by butyrate, including histone acetylation and regulation of specific nuclear proteins. sigmaaldrich.com
In contrast, N6-monobutyryl cyclic AMP (N6-MB-cAMP) has demonstrated effects more potent than DB-cAMP in certain contexts. In studies on malignant trophoblast cells, 1 mM of Nthis compound, much like unmodified cAMP, completely inhibited cell proliferation, an effect that could not be fully accounted for by the actions of butyrate alone. nih.govnih.gov This suggests that for certain cellular responses, Nthis compound may act as a more direct and potent mimic of endogenous cAMP compared to its dibutyrylated counterpart. nih.gov
8-Br-cAMP is another key analog, characterized by a bromine substitution at the 8th position of the adenine (B156593) ring. This modification confers significant resistance to degradation by phosphodiesterases (PDEs), the enzymes that inactivate cAMP. nih.govcaymanchem.com While both DB-cAMP and 8-Br-cAMP are used to elevate intracellular cAMP levels, their physicochemical properties differ. DB-cAMP is more lipophilic, allowing for greater passage through cell membranes, whereas 8-Br-cAMP's primary advantage is its prolonged intracellular half-life due to PDE resistance. nih.gov The choice between these analogs can therefore influence the dynamics and duration of the cAMP signal being studied. For example, in studies of the injured central nervous system, high doses of DB-cAMP led to adverse effects not observed with high doses of 8-Br-cAMP, highlighting the importance of considering the specific chemical moieties of each analog. nih.gov
The unidirectional influx into perfused rat liver cells also varies among these analogs, with the rate being: cAMP < monobutyryl-cAMP < 8-Br-cAMP < O-dibutyryl-cAMP. nih.gov This indicates that the cellular uptake is a facilitated process where lipophilicity is not the sole determining factor. nih.gov
| Analog | Key Structural Modification | Primary Advantage | Notable Differentiating Feature | Reference |
|---|---|---|---|---|
| Monobutyryl cyclic AMP (MB-cAMP) | Single butyryl group at N6 or 2'-O position | Increased lipophilicity over cAMP | Less potential for butyrate-mediated off-target effects compared to DB-cAMP. | nih.gov |
| Dibutyryl cyclic AMP (DB-cAMP) | Two butyryl groups (typically N6,2'-O) | High lipophilicity and cell permeability. creative-proteomics.com | Effects can be confounded by the metabolic byproduct, butyrate. sigmaaldrich.com | sigmaaldrich.comcreative-proteomics.com |
| 8-bromo cyclic AMP (8-Br-cAMP) | Bromine atom at the 8-position | High resistance to phosphodiesterase (PDE) degradation. caymanchem.com | Less lipophilic than DB-cAMP but has a longer intracellular duration of action. nih.gov | nih.govcaymanchem.com |
The design of cAMP analogs hinges on structure-activity relationships, where specific chemical modifications to the parent cAMP molecule alter its binding affinity, selectivity, and biological activity. Substitutions at the N6 position of the adenine ring and the 2'-O position of the ribose sugar are common strategies to enhance the therapeutic and experimental utility of cAMP.
Modifications at the N6-position, such as the addition of a butyryl group in Nthis compound, generally influence the analog's interaction with the cAMP-binding domains of its downstream effectors, like PKA. The regulatory subunit of PKA has two distinct cAMP-binding sites (Site 1 and Site 2). nih.gov Analogs with modifications at the C-6 (N6) position are often selective for Site 2. nih.gov The nature of the substituent at the N6 position can drastically alter the potency and efficacy of the analog. For example, various alkyl and heterocyclic substitutions at the N6-position of adenosine (B11128) have been shown to modulate agonist activity at adenosine receptors, a related family of purinergic signaling molecules. nih.gov
Substitutions at the 2'-O-position of the ribose moiety primarily affect the analog's lipophilicity and its susceptibility to hydrolysis by PDEs. The addition of a butyryl group at this position, as in 2'-O-monobutyryl-cAMP, increases the molecule's ability to cross cell membranes. The 2'-OH group is also recognized as being important for binding affinity and selectivity. researchgate.net The design of analogs often involves a trade-off between increased permeability and maintaining high affinity for target proteins.
The strategic combination of modifications at different positions can generate analogs with highly specific properties. For instance, analogs modified at the C-8 position (like 8-Br-cAMP) are generally selective for Site 1 of PKA, while C-6 modified analogs are selective for Site 2. Using these site-selective analogs in combination can produce synergistic activation of PKA and downstream physiological responses, such as lipolysis in adipocytes. nih.gov This synergistic effect confirms that the biological response is mediated by the activation of both intrachain binding sites on PKA. nih.gov
Experimental Model Systems for Monobutyryl Cyclic AMP Investigation
The effects of MB-cAMP have been characterized in a diverse range of experimental systems, from isolated cells to whole animal models. These models are indispensable for understanding its mechanism of action in different biological contexts.
In vitro cell culture models are fundamental for dissecting the direct cellular and molecular effects of MB-cAMP. These models allow for precise control over the experimental environment and are suitable for high-throughput screening.
Established cell lines, such as the BeWo choriocarcinoma cell line, have been used to demonstrate the anti-proliferative effects of Nthis compound. nih.govnih.gov Mouse lymphoma S49.1 cells have been instrumental in somatic genetic analysis of cAMP action, where resistance to the cytolytic effects of DB-cAMP was linked to mutations in PKA. nih.gov Similarly, neuroblastoma cell lines have been used to study cAMP-induced differentiation, characterized by neurite outgrowth. stemcell.comnih.gov
Primary cell cultures, while more complex to maintain, offer a model that more closely resembles the in vivo state. For example, studies using isolated adipocytes have been crucial in demonstrating the synergistic effects of site-selective cAMP analogs on lipolysis. nih.gov The use of human fibroblast cells in reprogramming studies showed that 8-Br-cAMP can enhance the generation of induced pluripotent stem (iPS) cells. nih.gov
Ex vivo models, where organs or tissues are maintained in a viable state outside the body, bridge the gap between in vitro and in vivo research. These systems preserve the native three-dimensional architecture and cellular heterogeneity of the tissue, allowing for the study of more complex physiological responses. nih.govnih.gov
The isolated perfused rat liver has been a valuable model for studying the metabolic effects and transport kinetics of cAMP analogs. In this system, it was shown that the metabolic effects of Nthis compound and DB-cAMP were independent of the accessible cell spaces, mimicking the action of glucagon, whereas the effects of exogenous cAMP were dependent on the accessible cell space. nih.gov This suggests that the analogs are metabolized to cAMP within a specific cellular compartment. nih.gov Furthermore, these perfusion studies established the relative influx rates of various analogs into liver cells. nih.gov
The toad urinary bladder is a classic model for studying hormone-regulated water and ion transport. In this system, MB-cAMP was shown to mimic the effect of antidiuretic hormone by decreasing the phosphorylation of a specific membrane protein, a change that preceded the increase in sodium ion transport. nih.gov This provided early evidence linking cAMP-dependent phosphorylation to the regulation of membrane permeability. nih.gov
Salivary glands have also been studied ex vivo to understand the mechanisms of secretion. nih.gov While direct studies with MB-cAMP in perfused salivary glands are less commonly cited in the provided context, the model is used to investigate signaling pathways, including those involving cAMP, that regulate saliva secretion. researchgate.net
| Model System | Analog(s) Studied | Key Finding | Reference |
|---|---|---|---|
| Perfused Rat Liver | Monobutyryl cAMP, Dibutyryl cAMP, cAMP | Metabolic effects of MB-cAMP and DB-cAMP were independent of accessible cell space, unlike exogenous cAMP. | nih.gov |
| Perfused Rat Liver | Monobutyryl cAMP, Dibutyryl cAMP, 8-Br-cAMP | Cellular influx is a facilitated process, with influx rates varying among analogs. | nih.gov |
| Toad Bladder | Monobutyryl cyclic AMP | Decreased phosphorylation of a specific membrane protein, preceding changes in ion transport. | nih.gov |
Whole animal models are essential for understanding the systemic effects and tissue-specific responses to MB-cAMP and its analogs. These studies provide insights into the integrated physiological and potential pathophysiological roles of cAMP signaling. For instance, intradermal administration of 8-Br-cAMP in mice was shown to prevent scratching and reduce the production of inflammatory mediators, indicating a role for cAMP in modulating immune responses in the skin. caymanchem.com Animal models of spinal cord injury have been used to assess the therapeutic potential of cAMP analogs, though these studies also revealed potential toxicities associated with high concentrations of DB-cAMP that were not observed with 8-Br-cAMP. nih.gov These findings underscore the importance of in vivo studies for evaluating both the efficacy and safety of cAMP-modulating compounds.
Quantitative and Qualitative Assessment Techniques
The investigation of Monobutyryl cyclic AMP's (N6-monobutyryl cyclic AMP) role in cellular signaling pathways relies on a variety of sophisticated quantitative and qualitative assessment techniques. These methodologies allow researchers to dissect the specific molecular and functional changes induced by this important cyclic AMP analog.
Protein Phosphorylation Assays (e.g., Autoradiography, Kinase Assays)
Protein phosphorylation is a critical post-translational modification that Monobutyryl cyclic AMP influences to regulate cellular processes. Assays that measure the phosphorylation state of specific proteins are therefore central to understanding its mechanism of action.
Autoradiography is a classic technique used to visualize phosphorylated proteins. In studies involving intact toad bladders, the application of Monobutyryl cyclic AMP led to a significant decrease in the [32P]phosphate associated with a primary radioactive band on autoradiographs, indicating reduced phosphorylation of a specific, yet unidentified, protein. researchgate.net This change in phosphorylation preceded the physiological response of increased sodium ion transport. researchgate.net Similarly, in studies with transformed Chinese hamster ovary (CHO) cells, metabolic labeling with 32P-orthophosphate followed by SDS-gel electrophoresis and autoradiography revealed dramatic and specific changes in protein phosphorylation upon treatment with cAMP analogs. nih.gov These studies identified the phosphorylation of a 55,000 dalton protein (pp55) and the dephosphorylation of a 20,000 dalton protein (pp20), which was found to comigrate with the myosin light chain. nih.gov The dephosphorylation of pp20 occurred within 15-30 minutes, preceding morphological changes, while the phosphorylation of pp55 was maximal over 1-2 hours, paralleling the establishment of a more normal fibroblastic shape. nih.gov
Kinase assays provide a more direct measure of the activity of protein kinases, the enzymes responsible for phosphorylation. N2-monobutyryl-cGMP, an analog of Monobutyryl cyclic AMP, has been shown to preferentially bind to site 2 of cGMP-dependent protein kinase. nih.gov This binding stimulates the autophosphorylation of the enzyme at concentrations where only half of its phosphotransferase activity is expressed. nih.gov This suggests a nuanced regulation of kinase activity by cyclic nucleotide analogs.
| Experimental System | Compound | Observed Effect on Phosphorylation | Assay Method |
|---|---|---|---|
| Intact Toad Bladders | Monobutyryl cyclic AMP | Decreased phosphorylation of a specific protein. researchgate.net | Autoradiography with [32P]phosphate. researchgate.net |
| Transformed Chinese Hamster Ovary (CHO) Cells | Dibutyryl cyclic AMP | Phosphorylation of a 55,000 dalton protein (pp55) and dephosphorylation of a 20,000 dalton protein (pp20). nih.gov | Metabolic labeling with 32P-orthophosphate and autoradiography. nih.gov |
| cGMP-Dependent Protein Kinase (in vitro) | N2-monobutyryl-cGMP | Stimulation of enzyme autophosphorylation. nih.gov | Kinase Assay. nih.gov |
Gene and Protein Expression Analysis (e.g., mRNA, Immunoblotting)
Monobutyryl cyclic AMP and its derivatives can also exert their effects by modulating the expression of specific genes and proteins.
mRNA analysis is crucial for determining if the observed changes in protein levels are due to alterations in gene transcription or mRNA stability. In FTO-2B rat hepatoma cells, treatment with dibutyryl cyclic AMP was shown to stabilize the mRNA for phosphoenolpyruvate (B93156) carboxykinase. nih.gov Using two different experimental approaches, it was determined that the half-life of this mRNA increased from approximately 30-40 minutes to over 150-250 minutes in the presence of the cyclic AMP analog. nih.gov This demonstrates a significant post-transcriptional regulatory role for cyclic AMP in controlling the expression of this key metabolic enzyme.
Immunoblotting and other protein analysis techniques are used to quantify changes in protein levels. In cultured human monocytes, pulse-label studies with 3H-labelled amino acids revealed that dibutyryl cyclic AMP impaired the secretion of newly synthesized proteins, including complement proteins C2, C3, C4, C5, B, and P. nih.gov Furthermore, it was observed that protein synthesis was reduced, and intracellular degradation of newly synthesized protein was increased in cells treated with dibutyryl cyclic AMP. nih.gov These findings indicate that cyclic AMP analogs can have complex effects on protein homeostasis, affecting synthesis, secretion, and degradation.
| Experimental System | Compound | Effect on mRNA/Protein | Analytical Technique |
|---|---|---|---|
| FTO-2B Rat Hepatoma Cells | Dibutyryl cyclic AMP | Increased half-life of phosphoenolpyruvate carboxykinase mRNA from ~30-40 min to >150-250 min. nih.gov | mRNA decay analysis. nih.gov |
| Human Monocytes | Dibutyryl cyclic AMP | Impaired secretion of newly synthesized complement proteins (C2, C3, C4, C5, B, P). nih.gov | Pulse-labeling with 3H-amino acids and immunoprecipitation. nih.gov |
| Human Monocytes | Dibutyryl cyclic AMP | Reduced overall protein synthesis. nih.gov | Pulse-labeling with 3H-amino acids. nih.gov |
Functional Assays for Cellular Responses (e.g., Ion Transport Measurements, Fluid Accumulation Assays, Glucose Uptake Assays, Proliferation Assays)
Ultimately, the significance of the molecular changes induced by Monobutyryl cyclic AMP is determined by their impact on cellular function. A range of functional assays are employed to measure these physiological responses.
Ion transport measurements are used to assess the movement of ions across cellular membranes. In the pigmented rabbit conjunctiva, it was demonstrated that cyclic AMP modulates active ion transport. nih.gov The application of 8-Br-cAMP, a related cyclic AMP analog, increased the short-circuit current (Isc), which was indicative of enhanced Cl- secretion. nih.gov
Fluid accumulation assays are particularly relevant in the study of cystic diseases. In polarized monolayers of renal cell lines, including those derived from human autosomal dominant polycystic kidney disease, cyclic AMP agonists like 8-Br-cAMP stimulated transepithelial fluid secretion. nih.govresearchgate.net This finding suggests a critical role for elevated intracellular cyclic AMP in the formation and expansion of renal cysts. nih.gov
Glucose uptake assays measure the transport of glucose into cells, a fundamental metabolic process. While direct studies with Monobutyryl cyclic AMP are limited in the provided context, research on dibutyryl cyclic AMP in rat adipose tissue has shown effects on glucose transport and metabolism, indicating that cyclic AMP signaling can modulate cellular glucose utilization. nih.gov
Proliferation assays are used to determine the effect of compounds on cell growth. In the malignant trophoblast cell line BeWo, Monobutyryl cyclic AMP was found to completely inhibit cell proliferation. nih.gov This anti-proliferative effect highlights the potential of cyclic AMP analogs to regulate cell cycle progression. nih.gov
| Cellular Response | Experimental System | Compound | Observed Functional Effect |
|---|---|---|---|
| Ion Transport | Pigmented Rabbit Conjunctiva | 8-Br-cAMP | Increased short-circuit current, indicating enhanced Cl- secretion. nih.gov |
| Fluid Accumulation | Renal Epithelial Cell Monolayers | 8-Br-cAMP | Stimulated transepithelial fluid secretion. nih.gov |
| Glucose Uptake | Rat Adipose Tissue | Dibutyryl cyclic AMP | Altered glucose transport and metabolism. nih.gov |
| Cell Proliferation | BeWo Trophoblast Cells | Monobutyryl cyclic AMP | Complete inhibition of cell proliferation. nih.gov |
Frontiers in Monobutyryl Cyclic Amp Research: Emerging Concepts and Future Directions
Elucidation of Novel Downstream Effectors and Signaling Cascades
Monobutyryl cyclic AMP (N6-monobutyryl-cAMP) serves as a valuable tool in dissecting the intricate signaling pathways governed by cyclic adenosine (B11128) monophosphate (cAMP). As a cell-permeable analog, it effectively mimics endogenous cAMP, activating its primary downstream effectors. patsnap.compatsnap.com The canonical cAMP signaling cascade involves the activation of Protein Kinase A (PKA), which subsequently phosphorylates a multitude of target proteins, thereby modulating their activity and influencing processes such as gene expression, metabolism, and cell survival. patsnap.comwikipedia.org
Beyond the well-established PKA pathway, research has identified other crucial downstream effectors of cAMP. These include the Exchange protein activated by cAMP (Epac), cyclic nucleotide-gated ion channels (CNGCs), and Popeye domain-containing (POPDC) proteins. mdpi.comnih.govcusabio.com The development of cAMP analogs has been instrumental in differentiating the specific roles of these effectors. For instance, selective activators for Epac have helped to delineate its unique contributions to cellular processes, separate from those mediated by PKA. mdpi.com
Emerging research continues to uncover novel downstream targets and signaling cascades influenced by cAMP analogs like monobutyryl cyclic AMP. For example, studies have implicated the cAMP pathway in the regulation of cytosolic phospholipase A2 (cPLA2) activation, a key enzyme in inflammatory processes. duke.edu Furthermore, the cAMP-responsive element-binding protein (CREB), a transcription factor activated by PKA-mediated phosphorylation, plays a pivotal role in gene expression changes induced by elevated cAMP levels. patsnap.com The ongoing exploration of these pathways promises to reveal a more comprehensive understanding of the multifaceted roles of cAMP in cellular physiology and pathophysiology.
Investigation of Context-Dependent and Tissue-Specific Responses
The cellular response to Monobutyryl cyclic AMP is not uniform but is instead highly dependent on the specific cellular context and tissue type. This specificity arises from the differential expression and localization of cAMP effector proteins, their substrates, and the associated signaling scaffold proteins, such as A-kinase anchoring proteins (AKAPs). mdpi.comnih.gov These factors create distinct signaling microdomains within cells, allowing for precise spatial and temporal control over cAMP-mediated events. mdpi.com
For example, in the hippocampus, both PKA and Epac are present, and selective cAMP analogs have demonstrated their distinct roles in memory retrieval. mdpi.com In contrast, in malignant trophoblast cells, Monobutyryl cyclic AMP has been shown to completely inhibit cell proliferation, suggesting a different mode of action compared to other cAMP derivatives like dibutyryl cyclic AMP. nih.govnih.gov
The tissue-specific expression of adenylyl cyclase (AC) and phosphodiesterase (PDE) isoforms, the enzymes responsible for cAMP synthesis and degradation respectively, further contributes to the diversity of responses. cusabio.comnih.gov This intricate regulation allows for tailored physiological outcomes in different tissues. For instance, in atopic dermatitis, monocytes exhibit impaired cAMP responses to various stimuli, highlighting the cell-type-specific dysregulation of this pathway in disease. nih.gov Understanding these context-dependent and tissue-specific responses is crucial for predicting the physiological effects of cAMP analogs and for the development of targeted therapeutic strategies.
Development of Next-Generation Cyclic AMP Analogs with Enhanced Specificity
The development of novel cAMP analogs with improved properties represents a significant area of research. A primary limitation of early analogs was their lack of specificity for different cAMP effector proteins. mdpi.com To address this, new generations of analogs are being designed to selectively activate or inhibit specific downstream targets like PKA or Epac. mdpi.commdpi.com This increased specificity allows for a more precise dissection of cAMP signaling pathways.
Another key challenge has been the poor membrane permeability of cAMP, which limits its direct application to intact cells. mdpi.commdpi.com Analogs like Monobutyryl cyclic AMP were developed to overcome this by being more lipophilic. nih.gov More recent strategies involve the creation of prodrugs, such as acetoxymethyl ester derivatives, that can readily cross the cell membrane and are then converted to the active cAMP analog intracellularly. mdpi.com
Furthermore, efforts are focused on developing analogs with increased resistance to degradation by phosphodiesterases (PDEs), thereby prolonging their intracellular signaling activity. mdpi.com The ultimate goal is to create a toolkit of highly specific and potent cAMP analogs that can be used to precisely modulate cellular functions for both research and therapeutic purposes. mdpi.comoncotarget.com
Table 1: Evolution of Cyclic AMP Analogs
| Generation | Key Characteristics | Examples |
| First | Increased membrane permeability compared to cAMP. | Monobutyryl cyclic AMP, Dibutyryl cyclic AMP |
| Second | Enhanced specificity for particular downstream effectors (e.g., PKA vs. Epac). | 8-Bromo-cAMP, 8-pCPT-cAMP |
| Next-Generation | Prodrugs with improved permeability and intracellular activation; increased resistance to degradation. | S223-AM (Epac2-selective prodrug) |
Application of Multi-Omics Approaches to Uncover Global Effects
The advent of multi-omics technologies, including transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the global cellular effects of Monobutyryl cyclic AMP. nih.govmdpi.com By simultaneously analyzing changes across multiple molecular levels, researchers can move beyond single-pathway analyses to construct a more holistic picture of the cellular response to elevated cAMP levels.
For instance, transcriptomic analysis can reveal the full spectrum of genes whose expression is altered by Monobutyryl cyclic AMP, providing insights into the downstream transcriptional programs regulated by the cAMP/PKA/CREB pathway. patsnap.com Proteomics can identify changes in protein expression and post-translational modifications, such as phosphorylation, which are direct consequences of PKA activation. Metabolomics can then elucidate the resulting shifts in cellular metabolism.
Integrating these multi-omics datasets can help to identify novel downstream effectors and signaling networks that are modulated by Monobutyryl cyclic AMP. researchgate.net This systems-level approach is crucial for understanding the complex and interconnected nature of cellular signaling and for identifying potential biomarkers and therapeutic targets. While specific multi-omics studies focused solely on Monobutyryl cyclic AMP are emerging, the application of these techniques to the broader field of cAMP signaling demonstrates their immense potential. mdpi.com
Theoretical and Computational Modeling of Monobutyryl cyclic AMP-Mediated Networks
Theoretical and computational modeling has become an indispensable tool for understanding the complex dynamics of cAMP signaling networks. nih.gov These models can simulate the spatial and temporal aspects of cAMP signaling, from its synthesis and degradation to the activation of downstream effectors and the resulting cellular responses. nih.gov By integrating experimental data, these models can help to formulate and test hypotheses about the behavior of the system under different conditions.
Furthermore, modeling can help to unravel the intricate feedback loops and crosstalk between the cAMP pathway and other signaling cascades. nih.gov For example, models can explore the interplay between cAMP and calcium signaling, two ubiquitous second messengers that often interact to regulate cellular functions. nih.gov As our understanding of the components of cAMP signaling networks grows, so too will the power of computational models to provide quantitative and predictive insights into the actions of molecules like Monobutyryl cyclic AMP. nih.gov
Q & A
Q. How does the structural modification of Monobutyryl cyclic AMP (MB-cAMP) enhance its stability and cellular uptake compared to native cAMP?
MB-cAMP is synthesized by substituting a butyryl group at the N6 or O2′ position of cAMP, which reduces susceptibility to phosphodiesterase degradation and increases membrane permeability . The butyryl group disrupts enzymatic recognition sites, prolonging its half-life in cellular assays. For methodological validation, high-performance liquid chromatography (HPLC) is recommended to confirm purity (>96%) and quantify residual impurities like unmodified cAMP or dibutyryl derivatives .
Q. What experimental protocols are used to synthesize and purify MB-cAMP?
MB-cAMP is typically synthesized via carbodiimide-mediated condensation of butyric anhydride with cAMP, followed by purification using ion-exchange chromatography . Critical quality control steps include mass spectrometry (MS) to verify molecular weight and nuclear magnetic resonance (NMR) to confirm regioselective acylation (N6 vs. O2′) . Impurity thresholds (e.g., ≤3% monobutyryl derivatives in dibutyryl cAMP preparations) must be rigorously monitored to avoid off-target effects .
Q. How does MB-cAMP activate protein kinase A (PKA) compared to native cAMP?
MB-cAMP binds to PKA’s regulatory subunits with lower affinity than cAMP, requiring higher concentrations (e.g., 100–500 µM) to achieve equivalent activation . Researchers should include dose-response curves and negative controls (e.g., Rp-cAMPS, a competitive PKA inhibitor) to distinguish PKA-dependent effects from off-target signaling .
Advanced Research Questions
Q. How can researchers resolve contradictory data on MB-cAMP’s role in NF-κB regulation?
MB-cAMP may either inhibit or activate NF-κB depending on cell type and context. In endothelial cells, cAMP analogs suppress NF-κB via CREB-mediated competition for the coactivator CBP . However, in T cells, MB-cAMP can enhance NF-κB activity through EPAC-dependent pathways . To address contradictions:
Q. What strategies mitigate interference from dibutyryl cAMP impurities in MB-cAMP experiments?
Dibutyryl cAMP (DB-cAMP) impurities (≤3% in commercial MB-cAMP) can confound results due to distinct pharmacokinetics. Mitigation approaches include:
Q. How can computational models predict MB-cAMP’s interactions with novel cAMP-binding proteins?
Molecular docking simulations (e.g., AutoDock Vina) and molecular dynamics (MD) trajectories (100–200 ns) can identify binding affinities and conformational changes in understudied targets like exchange proteins activated by cAMP (EPACs) . Cross-validation with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is essential to confirm computational predictions .
Methodological Considerations
Q. What in vitro assays are optimal for quantifying MB-cAMP’s effects on intracellular signaling?
- cAMP ELISA : Measures total cAMP/MB-cAMP levels but cannot distinguish between analogs.
- FRET-based biosensors (e.g., Epac-SH187) : Provide real-time, compartment-specific cAMP dynamics .
- PKA activity assays : Use fluorescent substrates (e.g., kemptide) to quantify kinase activation .
Q. How should researchers design studies to assess MB-cAMP’s metabolic stability in vivo?
- Administer MB-cAMP via intraperitoneal injection (5–10 mg/kg) in rodent models.
- Collect plasma/tissue samples at timed intervals (0–24 hr) for LC-MS/MS analysis .
- Compare degradation rates with native cAMP to quantify butyryl group-mediated stabilization .
Data Interpretation and Reporting
Q. What statistical frameworks address variability in MB-cAMP dose-response studies?
- Use nonlinear regression (e.g., log[agonist] vs. response) to calculate EC₅₀ values.
- Apply mixed-effects models to account for batch-to-batch variability in MB-cAMP purity .
- Report confidence intervals (95%) and effect sizes (Cohen’s d) for transparency .
Q. How to contextualize MB-cAMP findings within broader cAMP signaling literature?
Cross-reference results with databases like CAMP (Collection of Antimicrobial Peptides) for structural analogs or UniProt for cAMP-binding protein orthologs . Highlight mechanistic divergences (e.g., PKA vs. EPAC dominance) and cell-type-specific signaling nodes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
